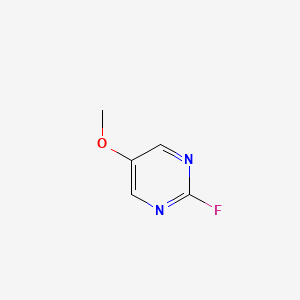
5-(difluoromethyl)-6-fluoropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-6-fluoropyridin-2-amine, otherwise known as 5-DFMA, is a fluorinated pyridine derivative that has been used for a variety of scientific and medical purposes. It has been demonstrated to have a variety of biochemical and physiological effects, making it a useful tool for research in many areas. In
Aplicaciones Científicas De Investigación
5-DFMA has been used in a variety of scientific research applications, including the study of enzymes, receptor binding, and pharmacology. It has also been used as a tool to study the effects of fluorine on biological systems. It has been used to study the effects of fluorinated pyridines on neurotransmitter release and the effects of fluorinated pyridines on the nervous system.
Mecanismo De Acción
The mechanism of action of 5-DFMA is not yet fully understood. However, it is believed to act as an agonist of the 5-HT1A receptor, which is involved in the regulation of serotonin levels in the brain. It is also thought to act as an antagonist of the NMDA receptor, which is involved in the regulation of glutamate levels in the brain.
Biochemical and Physiological Effects
5-DFMA has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to increase the release of glutamate, which can lead to improved memory and learning. In addition, it has been demonstrated to have anticonvulsant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-DFMA in lab experiments include its high purity, low cost, and ease of synthesis. It is also relatively stable and can be stored at room temperature. The main limitation of using 5-DFMA in lab experiments is that it is not yet fully understood, so its effects and mechanisms of action are still being studied.
Direcciones Futuras
Given the potential of 5-DFMA, there are a variety of future research directions that could be pursued. These include further studies of its mechanism of action, its effects on neurotransmitter release, and its potential therapeutic applications. Other potential research directions include exploring the effects of 5-DFMA on other biological systems, such as the cardiovascular and immune systems. Additionally, further research could be done to explore the effects of 5-DFMA on drug metabolism and drug-drug interactions. Finally, further research could be done to explore the effects of 5-DFMA on the development and progression of neurological diseases.
Métodos De Síntesis
5-DFMA is synthesized through a multi-step process involving the reaction of 5-chloro-6-fluoropyridin-2-amine with difluoromethylmagnesium bromide. This reaction is performed in anhydrous THF solvent with a catalytic amount of K2CO3 at room temperature. The product is then purified by recrystallization from ethyl acetate to yield a white crystalline solid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(difluoromethyl)-6-fluoropyridin-2-amine involves the introduction of a difluoromethyl group onto a 6-fluoropyridine ring, followed by the conversion of the resulting intermediate to the desired amine.", "Starting Materials": [ "6-fluoropyridine", "difluoromethyl bromide", "sodium hydride", "ammonia" ], "Reaction": [ "Step 1: Treatment of 6-fluoropyridine with sodium hydride in an aprotic solvent, such as dimethylformamide, to generate the corresponding pyridine anion.", "Step 2: Addition of difluoromethyl bromide to the pyridine anion, resulting in the formation of 5-(difluoromethyl)-6-fluoropyridine.", "Step 3: Conversion of the intermediate to the desired amine by treatment with ammonia in a solvent such as ethanol or methanol, resulting in the formation of 5-(difluoromethyl)-6-fluoropyridin-2-amine." ] } | |
Número CAS |
1805301-02-3 |
Nombre del producto |
5-(difluoromethyl)-6-fluoropyridin-2-amine |
Fórmula molecular |
C6H5F3N2 |
Peso molecular |
162.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)
